

1-(4-Trifluoromethylphenyl)ethylamine CAS number 15996-84-6

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Compound of Interest

Compound Name: 1-(4-Trifluoromethylphenyl)ethylamine

Cat. No.: B092155

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An In-Depth Technical Guide to **1-(4-Trifluoromethylphenyl)ethylamine** (CAS 15996-84-6)

Introduction

1-(4-Trifluoromethylphenyl)ethylamine, identified by CAS number 15996-84-6, is a chiral primary amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines a chiral ethylamine moiety with a phenyl ring substituted with a trifluoromethyl (CF₃) group. This combination imparts desirable physicochemical and pharmacological properties, making it a valuable synthon for creating complex, biologically active molecules. The trifluoromethyl group is a well-established bioisostere for other chemical groups, known to enhance metabolic stability, lipophilicity, and binding affinity by altering electronic properties.^{[1][2]} The chiral center is fundamental to its utility, as stereochemistry is often a determinant of a drug's efficacy and safety profile. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, applications, and handling of this versatile chemical intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-(4-Trifluoromethylphenyl)ethylamine** are crucial for its use in synthesis and analysis. As a liquid at room temperature, its handling and reaction conditions are dictated by its boiling point and solubility characteristics.

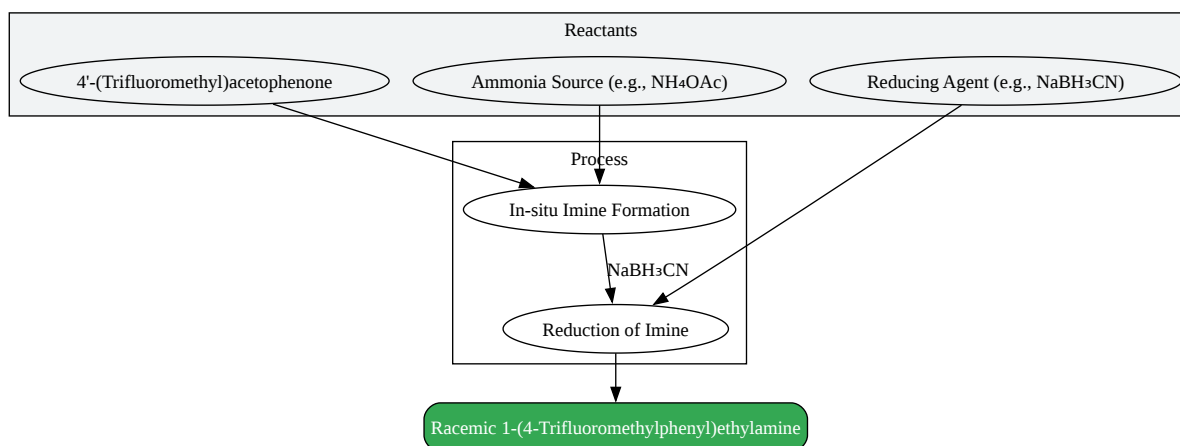
Property	Value	Source(s)
CAS Number	15996-84-6	[3][4][5]
Molecular Formula	C ₉ H ₁₀ F ₃ N	[3][6]
Molecular Weight	189.18 g/mol	[3][6][7]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	76.5-77.5 °C	[3]
Density	~1.37 g/cm ³	[8]
SMILES	<chem>CC1=CC=C(C=C1)C(F)(F)F</chem>	[3]
InChI Key	GUMZDWPMXGQNBG-UHFFFAOYSA-N	[8]

Synthesis and Chiral Resolution

The synthesis of **1-(4-Trifluoromethylphenyl)ethylamine** is most commonly achieved via reductive amination of the corresponding ketone, 4'-(trifluoromethyl)acetophenone. However, this produces a racemic mixture, a 1:1 mixture of the (R) and (S) enantiomers. Since biological activity is typically enantiomer-specific, the resolution of this racemate is a critical subsequent step.

General Synthesis: Reductive Amination

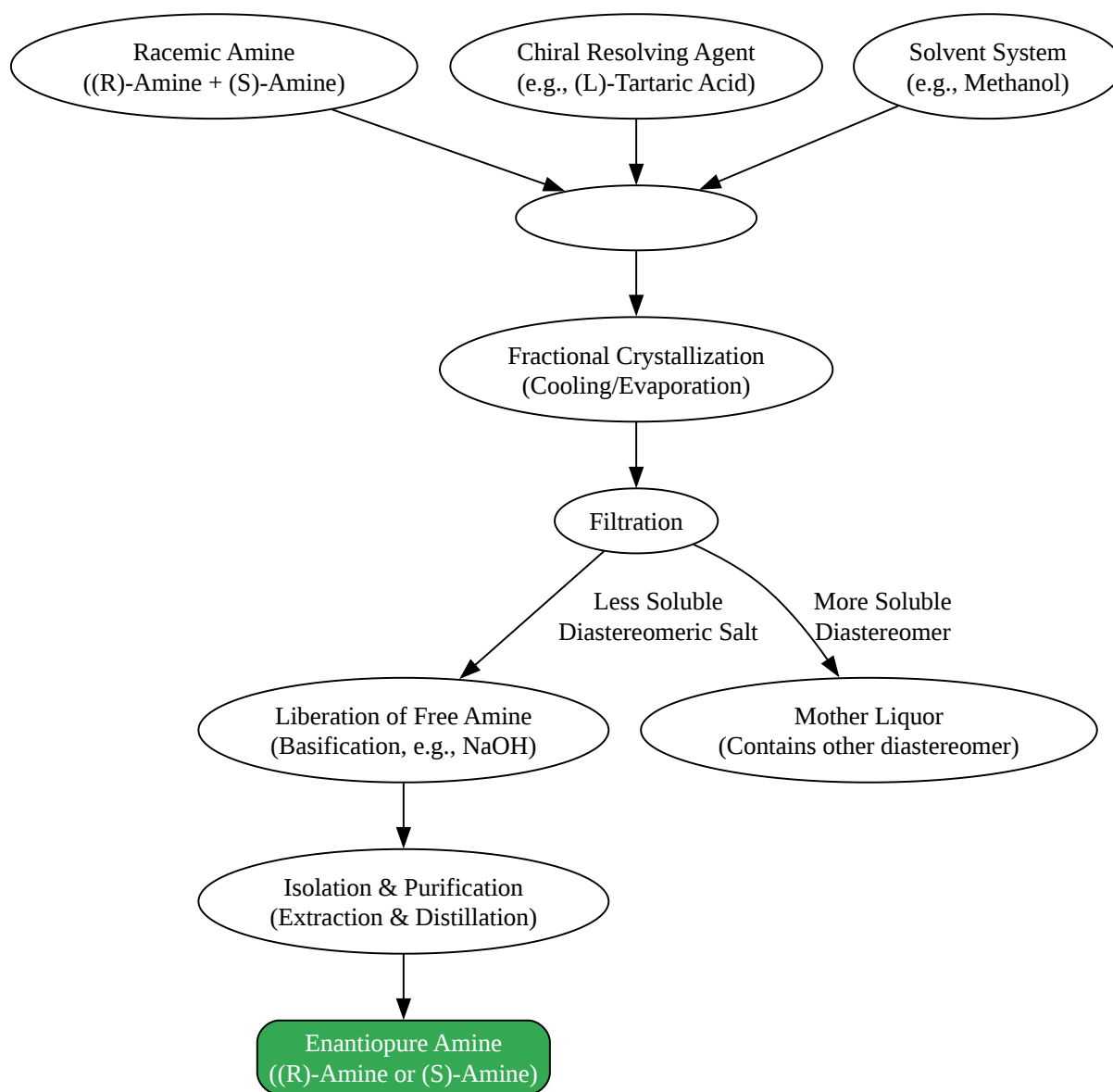
The conversion of a ketone to an amine is a cornerstone of organic synthesis. In this case, 4'-(trifluoromethyl)acetophenone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired ethylamine.



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Chiral Resolution: A Critical Step for Application

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. [9] For amines, the most robust and scalable method is the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid. [9][10] The resulting diastereomeric salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. [11]



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Protocol 1: Chiral Resolution via Diastereomeric Crystallization

This protocol describes a representative, self-validating workflow. The choice of resolving agent and solvent often requires screening to achieve optimal separation.[\[10\]](#)

- Salt Formation:
 - In a suitable reaction vessel, dissolve 1.0 equivalent of racemic **1-(4-trifluoromethylphenyl)ethylamine** in a minimal amount of a heated solvent (e.g., methanol or ethanol).
 - In a separate vessel, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., L-tartaric acid or (S)-(+)-mandelic acid) in the same solvent, heating gently if necessary.
 - Causality: Using a sub-stoichiometric amount of the resolving agent can often lead to a higher enantiomeric excess in the first crop of crystals, making this a more efficient starting point for optimization.[\[10\]](#)
 - Slowly add the resolving agent solution to the amine solution with stirring.
- Crystallization:
 - Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
 - Causality: Slow cooling is paramount to forming well-defined crystals and preventing the trapping of impurities or the undesired diastereomer, which would compromise the purity of the resolved product.
 - If no crystals form, techniques such as adding an anti-solvent or scratching the inside of the flask can be employed to initiate nucleation.
- Isolation and Liberation:
 - Collect the precipitated diastereomeric salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

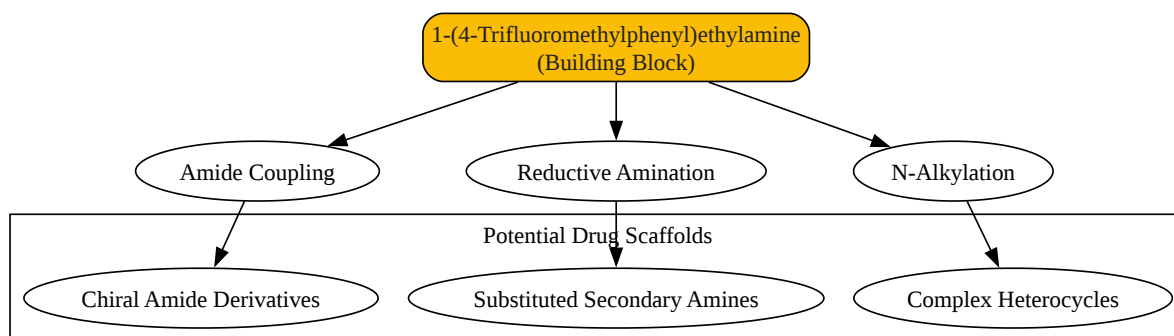
- Dissolve the collected salt in water and add a base (e.g., 1M NaOH solution) until the solution is strongly alkaline (pH > 12) to liberate the free amine.
- Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification and Validation:
 - Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
 - Crucially, determine the enantiomeric excess (e.e.) of the product using Chiral HPLC (see Section 4). This step validates the success of the resolution. Recrystallization of the diastereomeric salt may be required to improve the e.e.

Applications in Medicinal Chemistry

The trifluoromethyl group is a "superstar" functional group in drug design.^{[1][12]} Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties.

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., P450 oxidation), which can increase a drug's half-life.
- **Lipophilicity:** The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
- **Binding Affinity:** The group can engage in unique, non-covalent interactions within protein binding pockets, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing ligand affinity and selectivity.^[2]

1-(4-Trifluoromethylphenyl)ethylamine is therefore a preferred building block for introducing these benefits alongside a chiral amine, a common pharmacophore in G-protein coupled receptor (GPCR) ligands, enzyme inhibitors, and other therapeutic agents.



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Analytical Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of **1-(4-Trifluoromethylphenyl)ethylamine**.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the steps for developing a method to separate and quantify the (R) and (S) enantiomers.

- Column Selection:
 - Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds.
 - Causality: The CSP creates a chiral environment where the two enantiomers have different interaction energies, leading to different retention times and thus, separation.
- Mobile Phase Screening:

- Prepare a sample solution of the racemic amine at approximately 1 mg/mL in the mobile phase.
- Begin with a standard mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
- Add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase.
- Causality: The amine modifier is critical. It acts as a competitor for active sites on the silica surface of the CSP, preventing peak tailing and improving the peak shape of the basic analyte.
- Method Optimization:
 - Inject the racemic sample and monitor the chromatogram.
 - If separation is poor, systematically vary the ratio of alcohol modifier. Increasing the alcohol content generally decreases retention time.
 - If peaks co-elute, try a different alcohol modifier (e.g., switch from isopropanol to ethanol) or a different CSP.
- Quantification:
 - Once baseline separation is achieved, integrate the peak areas for the two enantiomers.
 - Calculate the enantiomeric excess (% e.e.) using the formula: $\% \text{ e.e.} = \frac{|\text{Area}_1 - \text{Area}_2|}{(\text{Area}_1 + \text{Area}_2)} \times 100$

Safety and Handling

Based on available Safety Data Sheets (SDS), **1-(4-Trifluoromethylphenyl)ethylamine** and its analogs are corrosive and require careful handling to avoid contact with skin, eyes, and the respiratory system.^{[13][14]}

Hazard Information	Precautionary Measures
GHS Hazard Statements	Causes severe skin burns and eye damage.[14] May cause respiratory irritation.[13]
Personal Protective Equipment (PPE)	Chemical safety goggles or face shield, protective gloves (e.g., nitrile, neoprene), lab coat.[13][15]
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood.[13][16] Avoid breathing vapors or mist.[15] Wash hands thoroughly after handling.[16]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed.[13] Store locked up in a corrosives area.[13]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13]
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water or shower.[13]

Protocol 3: Standard Laboratory Handling Procedure

- **Preparation:** Before handling, ensure a chemical fume hood is operational. Have an appropriate spill kit and emergency eyewash/shower station accessible. Don all required PPE.
- **Aliquotting:** Perform all transfers of the material inside the fume hood. Use glass or compatible polymer labware.
- **Reaction Quenching:** Be aware that reactions involving amines can be exothermic. Quench reactions carefully, often with cooling.

- Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not release into the environment.[15]
- Decontamination: After use, decontaminate all surfaces and wash hands thoroughly. Remove and properly store or dispose of contaminated PPE.

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